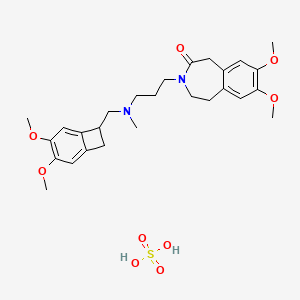
Octakis(6-amino-6-deoxy)-gamma-cyclodextrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octakis(6-amino-6-deoxy)-gamma-cyclodextrin is a derivative of gamma-cyclodextrin, a cyclic oligosaccharide composed of eight glucose units. This compound is characterized by the substitution of amino groups at the 6th position of each glucose unit, resulting in a molecule with enhanced chemical reactivity and unique properties. It is widely used in various scientific fields due to its ability to form inclusion complexes with a variety of guest molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octakis(6-amino-6-deoxy)-gamma-cyclodextrin typically involves the modification of gamma-cyclodextrin through a series of chemical reactions. One common method is the nucleophilic substitution reaction, where gamma-cyclodextrin is reacted with a suitable amine source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Octakis(6-amino-6-deoxy)-gamma-cyclodextrin undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the amino groups to primary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild conditions to preserve the integrity of the cyclodextrin structure .
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be tailored for specific applications in research and industry .
Applications De Recherche Scientifique
Octakis(6-amino-6-deoxy)-gamma-cyclodextrin has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Octakis(6-amino-6-deoxy)-gamma-cyclodextrin involves its ability to form inclusion complexes with guest molecules. The amino groups enhance its binding affinity and specificity towards negatively charged molecules, facilitating the encapsulation and stabilization of these guests. This property is particularly useful in drug delivery, where the compound can protect the active ingredient from degradation and improve its bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptakis(6-amino-6-deoxy)-beta-cyclodextrin: Similar to Octakis(6-amino-6-deoxy)-gamma-cyclodextrin but with seven glucose units.
Per(6-guanidino-6-deoxy)-cyclodextrins: These derivatives have guanidino groups instead of amino groups, offering different binding properties and applications.
Uniqueness
This compound is unique due to its higher number of glucose units, which provides a larger cavity for guest molecule encapsulation. This makes it particularly suitable for applications requiring the inclusion of larger or multiple guest molecules .
Propriétés
Formule moléculaire |
C48H88N8O32 |
|---|---|
Poids moléculaire |
1289.2 g/mol |
Nom IUPAC |
5,10,15,20,25,30,35,40-octakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol |
InChI |
InChI=1S/C48H88N8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8,49-56H2 |
Clé InChI |
HGJBCHWVBHLZPM-UHFFFAOYSA-N |
SMILES canonique |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CN)CN)CN)CN)CN)CN)CN)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyridinecarboxamide, N,N'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis-](/img/structure/B12302387.png)

![Tert-butyl 4-{[(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B12302399.png)
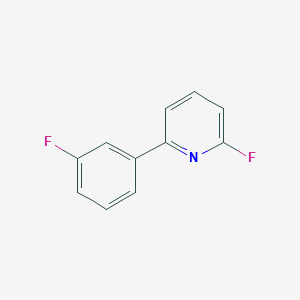
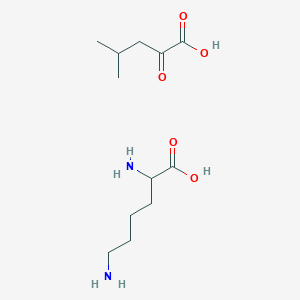
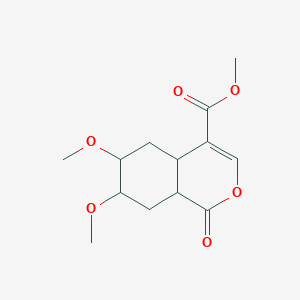
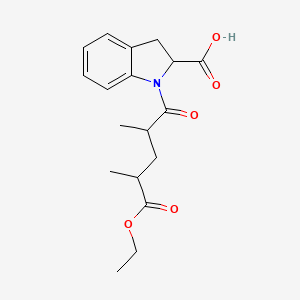
![5,5,14-Trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B12302437.png)
![(2R,3R,4S,5R,6R)-2-[[(1S,2R,3S,4R,6S,8R,9R)-8-amino-9-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxy-cyclohexyl]oxy-2-hydroxy-3-methylamino-5,10-dioxabicyclo[4.4.0]dec-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12302443.png)


